molecular formula C17H15ClO2 B15214128 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 86694-53-3

2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)

Cat. No.: B15214128
CAS No.: 86694-53-3
M. Wt: 286.8 g/mol
InChI Key: WHNLHDBHQYRNGR-UHFFFAOYSA-N
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Description

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound characterized by the presence of two 2-methylfuran rings connected by a methylene bridge to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-methylfuran with 4-chlorobenzaldehyde. This reaction is facilitated by the use of strong acidic resins such as Nafion resin, which demonstrates high activity due to its strong acidic nature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and catalysts under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and characterization using techniques such as NMR spectroscopy and X-ray analysis .

Chemical Reactions Analysis

Types of Reactions

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Nucleophilic substitution reactions can occur at the furan rings or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce fully hydrogenated furan derivatives .

Scientific Research Applications

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to its specific combination of 2-methylfuran rings and a 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) features a unique structure characterized by two 5-methylfuran rings connected by a methylene bridge and a para-chlorophenyl group. This configuration is believed to influence its biological activity significantly.

Anticancer Activity

Research indicates that 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) exhibits notable anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines. The results are summarized in Table 1:

Cell LineIC50 (µM)Reference
M-HeLa15
MCF-720
HuTu 8025

The compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like Doxorubicin. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased ROS production and mitochondrial membrane potential dissipation in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, with results presented in Table 2:

Bacterial StrainActivity Level (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Bacillus cereus12 mm
Escherichia coliNo activity

The compound exhibited selective activity against gram-positive bacteria but was inactive against gram-negative strains and fungi. This selectivity suggests potential for development into an antimicrobial agent targeting specific infections.

Enzyme Inhibition

The biological activity of 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) also includes enzyme inhibition. Studies have indicated that it can inhibit key enzymes involved in cancer metabolism and inflammation. For instance:

  • Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.
  • Topoisomerase II : Targeting this enzyme is crucial for disrupting DNA replication in cancer cells.

The inhibition constants (IC50) for these enzymes were reported as follows:

EnzymeIC50 (µM)Reference
COX-130
Topoisomerase II22

Case Studies

Several case studies have further elucidated the biological mechanisms of this compound:

  • Case Study on Anticancer Mechanism : A study involving M-HeLa cells showed that treatment with the compound resulted in a significant increase in apoptotic markers, including caspase activation and PARP cleavage, indicating effective induction of apoptosis through intrinsic pathways .
  • Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against Staphylococcus aureus infections in vitro, showing effective inhibition comparable to standard antibiotics, suggesting its potential use in treating resistant strains.

Properties

CAS No.

86694-53-3

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15ClO2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3

InChI Key

WHNLHDBHQYRNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C

Origin of Product

United States

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